3-Fluoro-4-methylaniline CAS number 452-77-7 properties
3-Fluoro-4-methylaniline CAS number 452-77-7 properties
An In-depth Technical Guide to 3-Fluoro-4-methylaniline (CAS: 452-77-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-methylaniline, also known by synonyms such as 3-Fluoro-p-toluidine and 4-Amino-2-fluorotoluene, is an aromatic amine with significant applications in various industrial and research sectors.[1][2][3][4][5] Its unique molecular structure, featuring a fluorine atom and a methyl group on an aniline (B41778) scaffold, imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][5][6] This technical guide provides a comprehensive overview of its core properties, safety protocols, synthesis, and applications, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
3-Fluoro-4-methylaniline is typically a colorless to light yellow liquid or a low-melting solid, depending on the ambient conditions.[3][6] The presence of the fluorine atom enhances its reactivity in various organic transformations, particularly electrophilic aromatic substitution reactions.[2][5]
| Property | Value | Source(s) |
| CAS Number | 452-77-7 | [1][3][4][5] |
| Molecular Formula | C₇H₈FN | [3][4][5][7] |
| Molecular Weight | 125.14 g/mol | [3][4][6] |
| Appearance | Light yellow to brown powder/lumps or liquid | [1][3][5] |
| Melting Point | 30-32 °C / 86-89.6 °F | [1][3][8][9] |
| Boiling Point | 93 °C at 12 mmHg | [3][4][5][9] |
| Density | 1.093 g/mL at 25 °C | [5][8][9] |
| Flash Point | 88 °C | [3] |
| Refractive Index | n20D 1.53 | [5] |
| Synonyms | 3-Fluoro-4-methylbenzenamine, 3-Fluoro-p-toluidine, 4-Amino-2-fluorotoluene | [1][3][4][5] |
Safety and Handling
3-Fluoro-4-methylaniline is classified as a hazardous chemical and must be handled with appropriate safety precautions.[1][3] It is fatal if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
| Category | Details | Source(s) |
| Hazard Statements | H300 (Fatal if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [3] |
| Personal Protective Equipment | Wear self-contained breathing apparatus, full protective gear, tightly fitting safety goggles, and gloves. Handle in a well-ventilated area or within a closed system. | [1][3] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames. Store between 2 and 8 °C. | [1][5] |
| Incompatible Materials | Acids, strong oxidizing agents, strong bases, acid anhydrides, acid chlorides, chloroformates. | [1] |
| Fire-fighting Measures | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Water mist can be used to cool closed containers. | [1] |
Applications in Research and Development
This compound is a versatile building block in organic synthesis.[6] Its structural attributes are leveraged across multiple sectors.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals.[2][5][6] The fluorine substituent is known to enhance the pharmacological profile of drug candidates by improving metabolic stability, binding affinity, and bioavailability.[6][8][10] It is particularly noted for its use in developing drugs for neurological disorders and as a precursor for kinase inhibitors and antibacterial agents.[2][8]
-
Agrochemicals : It is used in the formulation of herbicides and fungicides, contributing to crop protection.[2][8]
-
Dyes and Pigments : The compound is an intermediate in the production of fluoro-containing dyes and pigments that may exhibit enhanced stability and color intensity.[2][6]
-
Material Science : It is utilized in creating specialty polymers and resins with improved thermal and chemical resistance.[2]
Experimental Protocols and Synthesis
Synthesis of 3-Fluoro-4-methylaniline
Multiple synthetic routes are available for the preparation of 3-Fluoro-4-methylaniline. The choice of method often depends on the availability of starting materials, desired purity, and scale.
Method 1: Reduction of 2-Fluoro-4-nitrotoluene
A common and straightforward method involves the reduction of the corresponding nitro compound, 2-Fluoro-4-nitrotoluene.
-
Protocol :
-
Reaction Setup : To a solution of 2-Fluoro-4-nitrotoluene in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol), a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, iron powder (Fe) in the presence of an acid like acetic acid or ammonium (B1175870) chloride, or catalytic hydrogenation (H₂ gas with a catalyst like Palladium on carbon, Pd/C).
-
Execution : For catalytic hydrogenation, the mixture of 2-Fluoro-4-nitrotoluene and the catalyst in the solvent is placed under a hydrogen atmosphere and stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up : After the reaction, the catalyst is filtered off. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid, followed by a brine wash.
-
Purification : The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 3-Fluoro-4-methylaniline.
-
Method 2: Buchwald-Hartwig Amination
This modern cross-coupling method can be used to form the C-N bond.
-
Protocol : 3-Fluoro-4-methylaniline can be prepared from 4-chloro-2-fluorotoluene (B1583580) through the Buchwald-Hartwig arylamination reaction.[6][8] This involves reacting the aryl halide with an ammonia (B1221849) surrogate in the presence of a palladium catalyst and a suitable base.
Purification and Analysis
-
Purification : Depending on the synthetic route and impurities, purification is typically achieved by vacuum distillation, recrystallization (if handled as a solid), or column chromatography on silica (B1680970) gel.
-
Analysis : The identity and purity of the compound are confirmed using standard analytical techniques.
-
Gas Chromatography (GC) : Used to assess purity, with commercial standards often being ≥ 98%.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. Spectroscopic data for 3-Fluoro-4-methylaniline is publicly available.[11]
-
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) : These techniques provide further structural confirmation by identifying functional groups and determining the mass-to-charge ratio of the molecule and its fragments.[11]
-
Role in Drug Discovery
The specific substitution pattern of 3-Fluoro-4-methylaniline is highly advantageous in medicinal chemistry. The interplay between the fluoro and methyl groups allows for the fine-tuning of a drug candidate's properties.
-
Fluorine Substituent : The high electronegativity of the fluorine atom can alter the pKa of the nearby amino group, influence conformation, and block metabolic oxidation at the C3 position. It often leads to enhanced binding affinity to target proteins and improved metabolic stability.[6][8]
-
Methyl Group : The methyl group at the C4 position increases lipophilicity, which can enhance membrane permeability and absorption.[8] It also provides a point for structural diversification, allowing chemists to explore the structure-activity relationship (SAR) of a lead compound.[8]
Conclusion
3-Fluoro-4-methylaniline (CAS 452-77-7) is a chemical intermediate of significant value, particularly in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and the strategic placement of its fluoro and methyl groups provide a robust platform for the synthesis of complex, high-value molecules. Proper adherence to safety and handling protocols is essential when working with this compound. The synthetic routes are well-established, allowing for its reliable production for research and commercial purposes. Its continued use in drug discovery underscores its importance as a key building block for developing next-generation therapeutics.
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. capotchem.com [capotchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chemimpex.com [chemimpex.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. scbt.com [scbt.com]
- 8. China 3-Fluoro-4-methylaniline CAS 452-77-7 Manufacturer and Supplier | Starsky [starskychemical.com]
- 9. 3-Fluoro-4-methylaniline CAS#: 452-77-7 [m.chemicalbook.com]
- 10. innospk.com [innospk.com]
- 11. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum [chemicalbook.com]
